(3-Bromo-2,4-dimethoxyphenyl)boronic acid
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Overview
Description
(3-Bromo-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a brominated and dimethoxylated phenyl ring. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4-dimethoxyphenyl)boronic acid typically involves the bromination of 2,4-dimethoxyphenylboronic acid. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles like amines or thiols, along with suitable solvents and sometimes catalysts, are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other complex organic molecules.
Oxidation: Phenols or quinones.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
(3-Bromo-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: It plays a role in the design of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Bromo-2,4-dimethoxyphenyl)boronic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 3-Bromo-4-methoxyphenylboronic acid
Uniqueness
(3-Bromo-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. The bromine atom allows for further functionalization through substitution reactions, while the methoxy groups enhance the compound’s stability and solubility.
Properties
CAS No. |
949146-53-6 |
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Molecular Formula |
C8H10BBrO4 |
Molecular Weight |
260.88 g/mol |
IUPAC Name |
(3-bromo-2,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |
InChI Key |
WAYMUUAFZRIKIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Br)OC)(O)O |
Origin of Product |
United States |
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